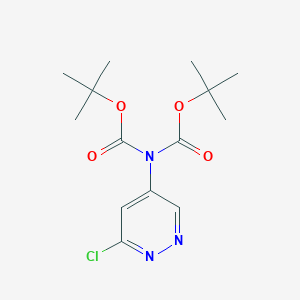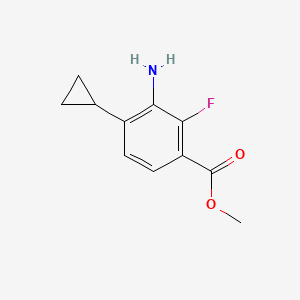
2,8-Dimethoxyquinazoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethoxyquinazoline-6-carboxylic acid typically involves the reaction of appropriate quinazoline derivatives with methoxy groups at the 2 and 8 positions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Dimethoxyquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Substitution reactions, particularly at the methoxy groups, can lead to the formation of various substituted quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
2,8-Dimethoxyquinazoline-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2,8-Dimethoxyquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Quinazoline: The parent compound with a similar core structure.
2,8-Dimethoxyquinazoline: A derivative without the carboxylic acid group.
6-Carboxyquinazoline: A derivative without the methoxy groups.
Uniqueness: 2,8-Dimethoxyquinazoline-6-carboxylic acid is unique due to the presence of both methoxy groups and a carboxylic acid group, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H10N2O4 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
2,8-dimethoxyquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-4-6(10(14)15)3-7-5-12-11(17-2)13-9(7)8/h3-5H,1-2H3,(H,14,15) |
Clé InChI |
PDBYDKRXQOVTHI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=CN=C(N=C12)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)

![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)

![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)
